(R)-3-(Benzyl(methyl)amino)propane-1,2-diol
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2R)-3-[benzyl(methyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m1/s1 |
InChI Key |
HGPHYOVGIFFHJB-LLVKDONJSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@H](CO)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(CO)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
This method involves the formation of the amino alcohol via reductive amination of a suitable aldehyde intermediate with benzyl(methyl)amine.
- Step 1: Synthesis of the aldehyde intermediate (e.g., 3-hydroxypropanal or derivatives)
- Step 2: Reductive amination with benzyl(methyl)amine under buffered conditions using a mild reducing agent such as sodium triacetoxyborohydride
- Step 3: Purification of the product
This approach is supported by analog synthesis reported in medicinal chemistry literature, where reductive amination under buffered conditions is favored to avoid side reactions and to preserve sensitive functional groups.
Epichlorohydrin-Based Amination and Hydrolysis
A robust industrially scalable method involves the use of epichlorohydrin as a starting material, followed by hydrolysis and amination steps catalyzed by specific catalysts.
Step 1: Hydrolysis of epichlorohydrin
- Epichlorohydrin is reacted in the presence of a two-component catalyst system comprising aqueous methanesulfonic acid and diluted sulfuric acid.
- The reaction temperature is controlled in a segmented manner: initial stirring at 58–62°C for 30–40 minutes, followed by gradual temperature increases to 80–85°C and 100–105°C during stepwise acid addition.
- This controlled hydrolysis improves selectivity and yield of 3-chloro-1,2-propylene glycol intermediate.
Step 2: Neutralization and vacuum distillation
- After hydrolysis, the reaction mixture is neutralized with saturated sodium carbonate solution until no gas evolution occurs.
- Vacuum distillation at -0.096 to -0.1 MPa with controlled gas phase temperature (92–96°C) isolates the intermediate product.
Step 3: Amination
- The amination step uses a two-component catalyst system of N-nitrosodiphenylamine and resorcinol dissolved in hot ethanol.
- This catalyst system enhances selectivity and reduces side reactions.
- Amination proceeds with ammonia water to convert the chloro intermediate to the amino diol.
Step 4: Post-processing
- The product undergoes filtration, centrifugation, and rectification.
- Centrifugal desalination is applied to remove impurities, eliminating the need for additional solvent treatment steps.
- The catalyst system is recyclable, reducing production costs and environmental impact.
This method yields high purity this compound with stable quality and is suitable for large-scale production.
Stock Solution Preparation for Research Use
For laboratory applications, the compound is prepared as stock solutions with precise molarity calculations to facilitate biological assays.
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 5.1214 | 1.0243 | 0.5121 |
| 5 mg | 25.6071 | 5.1214 | 2.5607 |
| 10 mg | 51.2142 | 10.2428 | 5.1214 |
Preparation involves dissolving the compound in solvents such as DMSO, PEG300, Tween 80, or corn oil in a stepwise manner to maintain solution clarity. Physical methods like vortexing, ultrasound, or heating may assist dissolution.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Mild conditions, uses aldehyde and amine | High selectivity, preserves chirality | Requires aldehyde precursor |
| Epichlorohydrin Hydrolysis & Amination | Two-step catalyzed hydrolysis and amination with recyclable catalysts | High yield, scalable, cost-effective | Requires careful temperature control |
| Stock Solution Preparation | Accurate molarity for biological testing | Facilitates research applications | Not a synthetic method, only formulation |
Research Findings and Notes
- The hydrolysis and amination method using methanesulfonic acid and sulfuric acid in a segmented temperature approach significantly improves reaction selectivity and yield while reducing side products.
- The use of N-nitrosodiphenylamine and resorcinol as amination catalysts enhances reaction speed and purity, with catalysts being recyclable.
- Reductive amination under buffered conditions with sodium triacetoxyborohydride is preferred for sensitive analog synthesis, minimizing side reactions.
- Stock solution preparation protocols emphasize the importance of solvent order and clarity to ensure reproducibility in biological assays.
Chemical Reactions Analysis
Types of Reactions
®-3-(Benzyl(methyl)amino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl and methylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that (R)-3-(Benzyl(methyl)amino)propane-1,2-diol exhibits antitumor properties. It has been synthesized as part of studies focusing on the development of new anticancer agents. For instance, one study synthesized various derivatives of this compound to evaluate their effectiveness against specific cancer cell lines, revealing promising results in inhibiting tumor growth .
HIV Integrase Inhibition
The compound has also been investigated for its role in inhibiting HIV integrase, an essential enzyme for the replication of HIV. A patent describes its use in synthesizing carbamoylpyridone derivatives that show potential as HIV integrase inhibitors . This application highlights the compound's relevance in the development of antiretroviral therapies.
Organic Synthesis
Chiral Catalysts
this compound serves as a chiral building block in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in producing other chiral compounds. Studies have demonstrated its effectiveness as a ligand in various catalytic processes, leading to high yields of desired products .
Synthesis of Deep Eutectic Solvents
The compound has been utilized in the design of new deep eutectic solvents (DES), which are gaining attention for their environmentally friendly properties and application in green chemistry. Research shows that incorporating this compound into DES formulations enhances their performance as solvents for chemical reactions .
Material Science
Polymer Development
In material science, this compound has been explored for its potential use in developing polymers with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Case studies have demonstrated that polymers modified with this compound exhibit enhanced resistance to degradation under various environmental conditions .
Data Tables
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Antitumor agent development | Effective against specific cancer cell lines |
| HIV integrase inhibition | Potential as an antiretroviral agent | |
| Organic Synthesis | Chiral building block | Facilitates enantioselective reactions |
| Deep eutectic solvent formulation | Enhanced solvent properties | |
| Material Science | Polymer modification | Improved mechanical strength and thermal stability |
Case Studies
-
Antitumor Agent Development
A study synthesized several derivatives of this compound and tested them against various cancer cell lines. Results indicated that certain derivatives had significant cytotoxic effects, suggesting a pathway for developing new cancer therapies. -
HIV Integrase Research
The synthesis of carbamoylpyridone derivatives using this compound demonstrated effective inhibition of HIV integrase activity in vitro. This research underscores the compound's potential role in combating HIV. -
Polymer Applications
Research on polymers modified with this compound revealed that these materials exhibited superior mechanical properties compared to unmodified counterparts, making them suitable for advanced applications in engineering and manufacturing.
Mechanism of Action
The mechanism of action of ®-3-(Benzyl(methyl)amino)propane-1,2-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds to (R)-3-(Benzyl(methyl)amino)propane-1,2-diol can be categorized based on substituent variations, which influence their physical properties, biological activities, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Antitussive Activity: Levodropropizine’s 4-phenylpiperazinyl group confers cough suppression efficacy, highlighting the role of bulky substituents in receptor binding .
Chirality and Physical Properties: The (R)-enantiomer of 3-(4-n-octylphenoxy)propane-1,2-diol forms stable gels (cp 88°C), whereas its nonyl analog (R)-9 has a lower melting point (56°C), suggesting alkyl chain length impacts phase behavior .
Synthetic Utility :
- (R)-3-(Benzyloxy)propane-1,2-diol serves as a precursor for glycolipids in electron paramagnetic resonance (EPR) studies, emphasizing the utility of ether linkages in probe design .
Phenoxy vs. Amino Derivatives: Phenoxy-substituted diols (e.g., 42, 45) are liquid or gel-forming, while amino derivatives (e.g., 9d, 9e) are solids, indicating hydrogen-bonding capacity differences .
Biological Activity
(R)-3-(Benzyl(methyl)amino)propane-1,2-diol, also known as 3-(N-benzyl-N-methylamino)-1,2-propanediol, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₇N₁O₂ and features a chiral center, which may influence its biological activity. Its structure includes a benzyl group, a methylamino group, and a propane-1,2-diol backbone.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives of aminodiols and aminotriols have shown significant antimicrobial activity against various bacterial and fungal strains.
Key Findings:
- MIC Values : The minimal inhibitory concentrations (MIC) for related compounds have been reported to range significantly based on structural modifications. For example, certain O-benzyl derivatives exhibited MIC values as low as 0.78 μg/mL against Bacillus subtilis, comparable to standard antibiotics like ampicillin .
- Activity Spectrum : Compounds similar to this compound demonstrated varied effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Some showed moderate antifungal activity against strains like Candida albicans .
Structure-Activity Relationships (SAR)
Understanding the relationship between the structure of these compounds and their biological activity is crucial for drug design.
Observations:
- Substituent Effects : The presence of different substituents on the benzyl group can enhance or diminish antimicrobial efficacy. For example, compounds with electron-donating groups generally exhibited higher activity than those with electron-withdrawing groups .
- Chirality : The chirality of the compound plays a significant role in its interaction with biological targets. Enantiomers may display different levels of activity due to their distinct spatial arrangements .
Case Studies
Several studies have investigated the biological activities of related compounds:
-
Neoisopulegol Derivatives :
A study synthesized a series of neoisopulegol-based O-benzyl derivatives that displayed potent antimicrobial effects. The findings indicated that di-O-benzyl derivatives were particularly effective against Gram-positive bacteria and fungi . -
Alkaloid Studies :
Research on alkaloids has shown that monomeric alkaloids exhibit moderate to good antimicrobial activities against various pathogens, with MIC values ranging from 4.69 to 156.47 µM across different bacterial strains .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through computational toxicology databases. Preliminary data suggest that while it may exhibit some toxicity, detailed assessments are necessary to establish safe usage levels in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (R)-3-(Benzyl(methyl)amino)propane-1,2-diol?
- Methodology : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, analogous diols (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) are synthesized by reacting benzyl alcohol derivatives with diols under basic conditions . Controlled reaction parameters (temperature, solvent polarity, and base selection) are critical to avoid side products like over-alkylation. Stereochemical purity is achieved using chiral catalysts or enantiomerically pure starting materials .
Q. How can researchers characterize the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, 3-(2-methoxy-4-propylphenoxy)propane-1,2-diol was characterized using distinct chemical shifts for diol protons (δ 3.5–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., DART-MS) validates molecular weight and fragmentation patterns .
- Chromatography : HPLC with chiral columns resolves enantiomeric impurities .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodology : Stability tests under varying pH, temperature, and light exposure are essential. For related diols (e.g., 3-(2,3-dihydroxypropoxy)propane-1,2-diol), degradation products form via hydrolysis or oxidation, monitored using TLC or LC-MS . Store the compound in inert atmospheres (N₂/Ar) at –20°C to minimize decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
- Methodology :
- Chiral Auxiliaries : Use (R)- or (S)-configured precursors (e.g., (R)-1,2-propanediol derivatives) to enforce stereochemical control .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- X-ray Crystallography : Resolve ambiguous NMR data by determining absolute configuration via single-crystal diffraction .
Q. What advanced techniques are used to analyze trace impurities in this compound?
- Methodology :
- LC-HRMS : Detect impurities at <0.1% levels. For example, reaction masses of diol derivatives were analyzed using exact mass matching (e.g., 223.0795638 Da for 3-(isopropylamino)propane-1,2-diol) .
- 2D NMR : COSY and HSQC spectra differentiate regioisomers (e.g., distinguishing benzyl vs. methyl substitution patterns) .
- ICP-MS : Quantify trace metal catalysts (e.g., Pd, Ni) from synthetic steps .
Q. How can this compound be applied in drug delivery or biomaterial design?
- Methodology :
- Cationic Lipid Synthesis : The diol structure serves as a backbone for cationic lipids (e.g., 3-(bis-amino)propane-1,2-diol derivatives), which complex nucleic acids in gene delivery .
- Polymer Functionalization : Etherification with polyesters or polyurethanes enhances hydrophilicity in biodegradable resins .
- Targeted Probes : Conjugation with fluorophores (e.g., pyrene derivatives) enables tracking in cellular uptake studies .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
